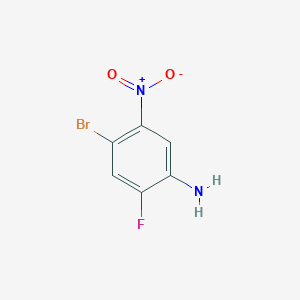

4-Bromo-2-fluoro-5-nitroaniline

Übersicht

Beschreibung

4-Bromo-2-fluoro-5-nitroaniline is a chemical compound with the molecular formula C6H4BrFN2O2 and a molecular weight of 235.01 . It is used in various chemical reactions and has a boiling point of 92-94°C .

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-5-nitroaniline involves a reaction with sodium persulfate, copper (II) sulfate pentahydrate, and sodium bromide in water and acetonitrile at 7 - 25°C for 24 hours . The overall yield of this reaction is 63 percent .

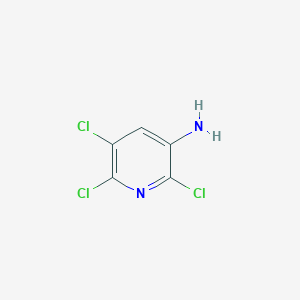

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-5-nitroaniline consists of a benzene ring substituted with bromo, fluoro, and nitro groups . The compound has a density of 1.9±0.1 g/cm3 and a molar refractivity of 44.7±0.3 cm3 .

Chemical Reactions Analysis

4-Bromo-2-fluoro-5-nitroaniline can undergo various chemical reactions. For instance, it can react with sodium persulfate, copper (II) sulfate pentahydrate, and sodium bromide to form different products .

Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-5-nitroaniline has a boiling point of 92-94°C and a molecular weight of 235.01 . It has a density of 1.9±0.1 g/cm3 . The compound is expected to have a flash point of 126.8±25.9 °C .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

4-Bromo-2-fluoro-5-nitroaniline: is a compound that can be used as an intermediate in the synthesis of various pharmaceuticals. Its nitro group, in particular, is a functional moiety that can undergo further chemical transformations to create a range of therapeutic agents. For example, the nitro group can be reduced to an amine, which can then be used to synthesize compounds with potential antimicrobial properties .

Material Science

In material science, 4-Bromo-2-fluoro-5-nitroaniline may serve as a precursor for the development of novel organic semiconductors. The presence of halogens like bromine and fluorine can enhance the material’s ability to transport electrons, making it suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices .

Chemical Synthesis

This compound is valuable in chemical synthesis as a building block for complex molecules. Its reactive sites allow for selective substitutions, enabling the creation of a diverse array of chemical structures. This versatility is crucial for the development of new synthetic routes in organic chemistry .

Analytical Chemistry

4-Bromo-2-fluoro-5-nitroaniline: can be used as a standard or reagent in analytical chemistry. Its unique spectral properties enable it to be used in spectroscopic analysis, such as NMR, HPLC, and mass spectrometry, to identify or quantify other substances .

Agriculture

While direct applications in agriculture are not commonly reported for 4-Bromo-2-fluoro-5-nitroaniline , its derivatives could be explored for the development of new agrochemicals. The bromine and nitro groups could potentially lead to compounds with herbicidal or pesticidal activities .

Environmental Science

In environmental science, research into halogenated anilines like 4-Bromo-2-fluoro-5-nitroaniline is important for understanding their behavior and fate in the environment. These compounds can be used as tracers or models to study the environmental impact of industrial chemicals and pollutants .

Safety and Hazards

4-Bromo-2-fluoro-5-nitroaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . Safety precautions include wearing protective equipment, avoiding dust formation, and ensuring adequate ventilation .

Wirkmechanismus

Mode of Action

It’s known that nitroaniline compounds generally undergo a series of reactions including nitration, bromination, and conversion from the nitro group to an amine . These reactions could potentially alter the function of the compound’s targets, leading to changes in their activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-5-nitroaniline. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .

Eigenschaften

IUPAC Name |

4-bromo-2-fluoro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNZCDDWSKYNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40551864 | |

| Record name | 4-Bromo-2-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-5-nitroaniline | |

CAS RN |

87547-06-6 | |

| Record name | 4-Bromo-2-fluoro-5-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87547-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluoro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40551864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

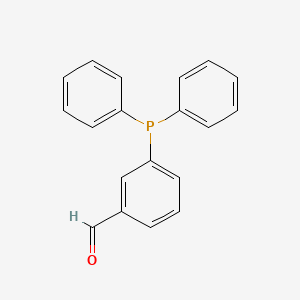

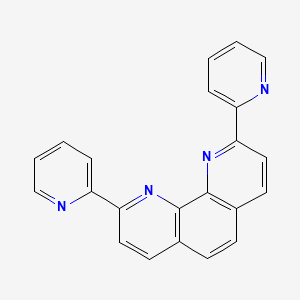

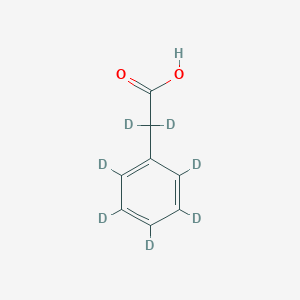

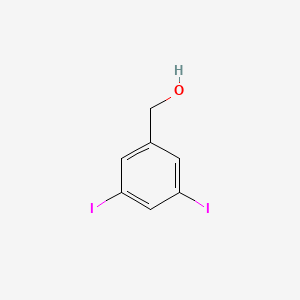

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1601142.png)

![Furo[3,4-B]pyridin-7(5H)-one](/img/structure/B1601147.png)

![3-Methylbenzo[b]thiophene-2-carbonylchloride](/img/structure/B1601156.png)

![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)

![Pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B1601162.png)